molecular formula C6H3Cl4N B1582900 2-Chloro-3-(trichloromethyl)pyridine CAS No. 72648-12-5

2-Chloro-3-(trichloromethyl)pyridine

Cat. No. B1582900
CAS RN: 72648-12-5
M. Wt: 230.9 g/mol
InChI Key: TZKVGCQBQQFWOV-UHFFFAOYSA-N
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Description

2-Chloro-3-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl4N . It has an average mass of 230.907 Da and a monoisotopic mass of 228.901962 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trichloromethyl)pyridine is represented by the formula C6H3Cl4N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The major use of 2-Chloro-3-(trichloromethyl)pyridine derivatives is in the protection of crops from pests . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .


Physical And Chemical Properties Analysis

2-Chloro-3-(trichloromethyl)pyridine has a molecular weight of 230.91 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Preparation

2-Chloro-3-(trichloromethyl)pyridine (NP) has been studied in terms of its preparation, particularly by chlorinating 2-methylpyridine hydrochloride (MPCH) with chlorine. Research has focused on optimizing the reaction conditions to maximize the yield and purity of NP. For instance, Huang Xiao-shan (2009) found that using a mixture of triethanolamine and benzoylperoxide as a catalyst under specific conditions resulted in a NP content of 78.5% and a yield of 93.4% in the chlorination products (Huang Xiao-shan, 2009).

Thermodynamic Properties

The standard enthalpy of formation of 2-chloro-6-(trichloromethyl)pyridine has been determined using methods like rotating-bomb oxygen combustion calorimetry. Researchers like Z. Tan et al. (1989) provided significant insights into the thermodynamic behavior of this compound, which is crucial for understanding its stability and reactivity (Tan, Kamaguchi, Nagano, & Sakiyama, 1989).

Agricultural Applications

In agriculture, 2-chloro-3-(trichloromethyl)pyridine has been explored for its potential to control nitrification in soils. C. Goring (1962) conducted laboratory and greenhouse studies to assess its effectiveness in controlling the nitrification of various fertilizers, highlighting its potential utility in agricultural practices (C. Goring, 1962).

Chemical Reactions and Interactions

The compound has been involved in various chemical reactions and interactions. For example, studies have looked at its behavior under basic conditions, examining reactions like the reduction to dichloromethyl derivative and the reversible nature of these reactions. Jon A. Orvik (1994) explored this, noting the inhibition by electron capture agents and acceleration by electron-donating agents, which is valuable for understanding its chemical behavior (Jon A. Orvik, 1994).

Pharmaceutical and Biochemical Intermediates

2-Chloro-3-(trichloromethyl)pyridine also serves as an important intermediate in the synthesis of pharmaceuticals and biochemicals. Research has been conducted to summarize synthetic methods and explore its applications, particularly in herbicides. Li Zheng-xiong (2004) discussed these aspects, highlighting its role in the development of new chemical entities (Li Zheng-xiong, 2004).

Safety And Hazards

2-Chloro-3-(trichloromethyl)pyridine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-chloro-3-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVGCQBQQFWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345740
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trichloromethyl)pyridine

CAS RN

72648-12-5
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72648-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The process according to claim 4 wherein 2-chloronicotinic acid is produced by reacting 2-chloro-3-trifluoromethyl pyridine with aluminum chloride to obtain 2-chloro-3-trichloromethyl pyridine and then hydrolyzing the 2-chloro-3-trichloromethyl pyridine in the presence of sulfuric acid or phosphoric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mąkosza - Chemical Society Reviews, 2010 - pubs.rsc.org
… Thus in the reaction of 2-chloro-3-trichloromethyl pyridine with sodium methoxide tele-… Tele-substitution of hydrogen in 2-chloro-3-trichloromethyl pyridine with methoxide anion.47 …
Number of citations: 224 pubs.rsc.org
VV Zakharychev, AV Kuzenkov… - Chemistry of Heterocyclic …, 2020 - Springer
95 agrochemical products have been described based on the pyridine scaffold making it the most commercially successful heterocycle in the synthesis of plant protection chemicals in …
Number of citations: 23 link.springer.com
葛瑶, 任婷, 赵丽娇, 钟儒刚 - 化学试剂, 2018 - chinareagent.com.cn
: 癌症是危害全球人类健康的重大疾病, 烷化剂类药物广泛应用于癌症的治疗过程中. 但是, 在长期临床实践中发现, 单功能烷化剂普遍存在治疗效率较低, 毒副作用强等缺陷, 很难达到理想的…
Number of citations: 2 www.chinareagent.com.cn

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